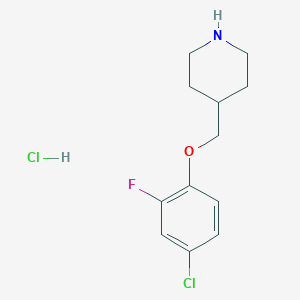![molecular formula C20H17ClFN3O2 B12476196 2-(4-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12476196.png)
2-(4-chlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6300(2),?]UNDECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and triazine compounds. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Using halogenated benzene derivatives to introduce the chlorophenyl and fluorophenyl groups.
Cyclization Reactions: Forming the tricyclic core structure through intramolecular cyclization.
Oxidation and Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogenated aromatic rings often enhances the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced composites, due to its stable tricyclic structure.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 7-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 1,4,8-Triazatricyclo[6.3.0.0(2),?]undecane Derivatives
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-1,4,8-TRIAZATRICYCLO[6.3.0.0(2),?]UNDECANE-3,5-DIONE lies in its tricyclic structure, which imparts distinct chemical and physical properties. This structure may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17ClFN3O2 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7-(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H17ClFN3O2/c21-13-4-8-15(9-5-13)25-19(26)16-17(12-2-6-14(22)7-3-12)23-10-1-11-24(23)18(16)20(25)27/h2-9,16-18H,1,10-11H2 |
InChI Key |
SSMKHCWBEYMLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12476116.png)
![3-(4-methylphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476122.png)
![4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B12476123.png)
![Propyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12476129.png)

![N-(4-acetylphenyl)-4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12476134.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476137.png)
![N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B12476139.png)
![4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B12476147.png)
![N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12476149.png)


![1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole](/img/structure/B12476157.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476158.png)
